molecular formula C11H12O5S B14550064 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate CAS No. 62113-87-5

2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate

Cat. No.: B14550064
CAS No.: 62113-87-5
M. Wt: 256.28 g/mol
InChI Key: IDIVYTPWWXITEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 2-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols, or alkoxides).

Scientific Research Applications

2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate can be compared with other benzopyran derivatives such as flavanones and chromones. While all these compounds share a common benzopyran core, they differ in their substituents and biological activities. For example:

Properties

CAS No.

62113-87-5

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

IUPAC Name

(2-methyl-4-oxo-2,3-dihydrochromen-7-yl) methanesulfonate

InChI

InChI=1S/C11H12O5S/c1-7-5-10(12)9-4-3-8(6-11(9)15-7)16-17(2,13)14/h3-4,6-7H,5H2,1-2H3

InChI Key

IDIVYTPWWXITEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.